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Suc-Ala-Gly-Pro-Phe-pNA - 128802-77-7

Suc-Ala-Gly-Pro-Phe-pNA

Catalog Number: EVT-1217553
CAS Number: 128802-77-7
Molecular Formula: C29H34N6O9
Molecular Weight: 610.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Suc-Ala-Gly-Pro-Phe-pNA, chemically known as N-succinyl-alanyl-glycyl-prolyl-phenylalanine-p-nitroanilide, is a synthetic peptide substrate widely utilized in biochemical assays for measuring protease activity. This compound is particularly effective for detecting enzymes that cleave at the carboxyl side of proline residues, making it valuable in various research applications. Its chromogenic properties enable colorimetric detection of enzymatic activity, allowing for straightforward quantification of protease function.

Source and Classification

Suc-Ala-Gly-Pro-Phe-pNA can be sourced from specialized chemical suppliers and is classified as a synthetic peptide substrate. It falls under the category of chromogenic substrates, which are designed for use in enzyme assays. The compound's systematic name reflects its structure, comprising a sequence of amino acids linked to a p-nitroaniline moiety that serves as the chromogenic indicator.

Synthesis Analysis

Methods and Technical Details

The synthesis of Suc-Ala-Gly-Pro-Phe-pNA is primarily achieved through solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, alanine, to a solid resin. Subsequent amino acids—glycine, proline, and phenylalanine—are added sequentially using protected amino acid derivatives to prevent side reactions. The final step involves coupling the p-nitroanilide group to the peptide chain.

In industrial settings, automated peptide synthesizers are employed to enhance efficiency and yield. The synthesis process includes rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula of Suc-Ala-Gly-Pro-Phe-pNA is C₁₄H₁₈N₄O₅S, with a molecular weight of 342.38 g/mol. The structure consists of a succinyl group attached to a sequence of amino acids: alanine, glycine, proline, and phenylalanine, concluded by a p-nitroaniline moiety. This arrangement facilitates its function as a substrate for proteases by providing specific cleavage sites.

The compound's structural data can be represented as follows:

ComponentDescription
Molecular FormulaC₁₄H₁₈N₄O₅S
Molecular Weight342.38 g/mol
Peptide SequenceSuccinyl-Alanine-Glycine-Proline-Phenylalanine
Chromogenic Indicatorp-Nitroaniline
Chemical Reactions Analysis

Reactions and Technical Details

Suc-Ala-Gly-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by various proteases such as chymotrypsin, elastase, and cathepsin G. The hydrolysis occurs at the peptide bond between proline and phenylalanine, resulting in the release of p-nitroaniline—a product that exhibits a distinct yellow color detectable via spectrophotometry at wavelengths around 405-410 nm .

Common Reagents and Conditions

  • Proteases: Chymotrypsin, cathepsin G, elastase.
  • Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers.
  • Temperature: Typically conducted at physiological temperatures (37°C).

The primary product of this reaction is p-nitroaniline, which serves as an indicator for enzymatic activity.

Mechanism of Action

Process and Data

The mechanism of action for Suc-Ala-Gly-Pro-Phe-pNA involves enzymatic hydrolysis where target proteases cleave the peptide bond. Upon cleavage, p-nitroaniline is released into the solution. This release can be quantitatively measured due to the chromogenic nature of p-nitroaniline, allowing researchers to infer protease activity based on absorbance changes in the assay solution.

Factors such as pH and temperature significantly influence the efficiency of this enzymatic reaction. Optimal conditions vary depending on the specific protease being studied.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Readily soluble in water and other polar solvents.
  • Stability: Generally stable under recommended storage conditions but sensitive to extreme pH levels.

These properties make Suc-Ala-Gly-Pro-Phe-pNA suitable for various laboratory applications involving enzyme assays.

Applications

Suc-Ala-Gly-Pro-Phe-pNA has several scientific uses:

  • Protease Activity Measurement: It serves as an effective substrate in assays designed to measure the activity of serine proteases like chymotrypsin and elastase.
  • Biochemical Research: Utilized in studies involving enzyme kinetics and mechanisms.
  • Clinical Diagnostics: Potential applications in diagnosing diseases associated with abnormal protease activity.
Chemical Identity and Structural Characterization of Suc-Ala-Gly-Pro-Phe-pNA

IUPAC Nomenclature and Molecular Formula Analysis

Suc-Ala-Gly-Pro-Phe-pNA is a synthetic chromogenic substrate peptide designed for enzyme activity assays, particularly for proteases like chymotrypsin and subtilisin. Its IUPAC name systematically describes the entire molecule:

This name breaks down the structure:

  • N-terminal Blocking Group: Succinyl (Suc) - 4-(carboxy)benzoyl derivative derived from succinic anhydride.
  • Peptide Sequence: Ala (L-Alanine) - Gly (Glycine) - Pro (L-Proline) - Phe (L-Phenylalanine).
  • C-terminal Reporter Group: p-nitroanilide (pNA) - para-nitroaniline conjugated via an amide bond.

The molecular formula is C₃₂H₃₈N₆O₉, representing:

  • 32 Carbon atoms
  • 38 Hydrogen atoms
  • 6 Nitrogen atoms
  • 9 Oxygen atoms

The molecular weight, calculated from the formula, is 650.69 g/mol.

Table 1: Core Identity Parameters of Suc-Ala-Gly-Pro-Phe-pNA

ParameterValue
IUPAC Name4-({(1S)-1-{[(1S)-2-{[(2S)-1-[(2S)-2-{[(4-nitrophenyl)amino](oxo)methyl}amino-3-phenylpropanoyl]pyrrolidin-2-yl]-2-oxoethyl}amino]-1-methyl-2-oxoethyl}aminomethyl}benzoic acid
Common AbbreviationSuc-Ala-Gly-Pro-Phe-pNA
Molecular FormulaC₃₂H₃₈N₆O₉
Molecular Weight650.69 g/mol
CAS Registry Number71870-58-9

Spectroscopic Profiling (NMR, MS, HPLC) for Structural Validation

Structural validation of synthetic Suc-Ala-Gly-Pro-Phe-pNA relies heavily on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: Provides detailed information on hydrogen atoms within the molecule. Key regions include:
  • Aromatic Protons (δ ~7.0-8.5 ppm): Distinct patterns for the Suc phenyl (4H), Phe phenyl (5H), and pNA phenyl (4H, with characteristic ortho coupling to nitro group).
  • Amide Protons (δ ~7.5-9.0 ppm): Peaks for the Ala NH, Gly NH, Pro NH (if observable), Phe NH, and pNA NH.
  • Alpha Protons (δ ~3.0-5.0 ppm): Peaks for Ala Hα (~4.3-4.5 ppm), Gly Hα2 (~3.8-4.0 ppm), Pro Hα (~4.3-4.5 ppm), Phe Hα (~4.6-4.8 ppm).
  • Aliphatic Protons (δ ~1.0-3.5 ppm): Ala CH₃ (~1.3-1.5 ppm), Pro CH₂ (~1.8-2.3, 3.3-3.7 ppm), Phe CH₂CH (~2.9-3.3 ppm), Pro CH₂ (~ various).
  • ¹³C NMR: Assigns all carbon atoms. Key regions include:
  • Carbonyl Carbons (δ ~168-175 ppm): Distinct peaks for Suc C=O (2 signals), Ala C=O, Gly C=O, Pro C=O, Phe C=O, pNA C=O.
  • Aromatic Carbons (δ ~115-140 ppm): Multiple signals for phenyl rings.
  • Alpha Carbons (δ ~45-60 ppm): Ala Cα, Gly Cα, Pro Cα, Phe Cα.
  • Aliphatic Carbons (δ ~15-40 ppm): Ala CH₃, Pro CH₂, Phe CH₂CH.
  • 2D NMR (COSY, TOCSY, HSQC, HMBC): Essential for unambiguous assignment by correlating protons to each other (COSY, TOCSY) and protons to their directly bonded carbons (HSQC) and through-bond correlations to 2-3 bond distant carbons (HMBC), confirming the peptide sequence and connectivity.

  • Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular formula by providing the exact mass of the protonated [M+H]⁺ ion (m/z calc. for C₃₂H₃₉N₆O₉⁺: 651.2775; found: 651.277X) or deprotonated [M-H]⁻ ion (m/z calc. for C₃₂H₃₇N₆O₉⁻: 649.2630; found: 649.263X). Agreement within a few ppm validates the formula.
  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion reveals the sequence. Characteristic cleavages along the peptide backbone confirm the Ala-Gly-Pro-Phe sequence. Key fragments include ions corresponding to loss of pNA (leaving Suc-Ala-Gly-Pro-Phe), cleavage at the Gly-Pro bond (b₃ / y₃ ions), and fragments including the succinyl group and the pNA group.

  • High-Performance Liquid Chromatography (HPLC):

  • Primarily used for assessing purity and identity confirmation via retention time comparison with an authentic standard.
  • Typical conditions involve Reverse-Phase (RP) HPLC (e.g., C18 column) with UV detection at 316 nm (characteristic λmax of free p-nitroaniline) or 254 nm. Elution is achieved using gradients of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). A single sharp peak at the expected retention time relative to a standard is indicative of high purity and correct identity.

Table 2: Key Spectroscopic Signatures for Suc-Ala-Gly-Pro-Phe-pNA Validation

TechniqueKey Characteristic Data PointsPurpose
¹H NMRAromatic multiplet patterns (Suc, Phe, pNA); Amide NH protons; Characteristic Hα shifts (Ala, Gly, Pro, Phe); Ala CH₃; Pro CH₂Proton environment mapping, sequence confirmation
¹³C NMRMultiple carbonyl signals (~168-175 ppm); Aromatic carbon signals; Cα signals; Aliphatic carbon signalsCarbon skeleton mapping
HRMS (ESI+)[M+H]⁺ m/z = 651.2775 (C₃₂H₃₉N₆O₉⁺)Molecular formula confirmation
MS/MS (ESI+)Fragments: y₄ (Suc-Ala-Gly-Pro), b₃ (Suc-Ala-Gly), pNA⁺ (m/z 139), [M+H-pNA]⁺ (m/z 512)Sequence confirmation
RP-HPLC (C18)Characteristic retention time under defined gradient (e.g., ~15-25 min in H₂O/ACN + 0.1% TFA)Purity assessment, identity comparison

Comparative Analysis with Analogous Substrates

Suc-Ala-Gly-Pro-Phe-pNA belongs to a family of succinylated tetrapeptide-pNA substrates designed to probe the specificity of serine proteases, particularly chymotrypsin-like enzymes. Its kinetic behavior and susceptibility are significantly influenced by its sequence, differing from close analogs:

  • vs. Suc-Ala-Ala-Pro-Phe-pNA [citation:2, citation:6]:
  • Sequence Difference: Glycine (Gly) in P₂ position vs. Alanine (Ala).
  • Impact: The smaller Gly residue in Suc-Ala-Gly-Pro-Phe-pNA offers less steric bulk in the S₂ subsite of the enzyme compared to Ala. This generally results in higher catalytic efficiency (kcat/Km) for Suc-Ala-Gly-Pro-Phe-pNA with enzymes preferring smaller residues in S₂ (e.g., some subtilisins). The Ala in P₂ (Suc-Ala-Ala-Pro-Phe-pNA) provides a more defined hydrophobic interaction, potentially favoring enzymes with a more constrained or hydrophobic S₂ pocket (e.g., some mammalian chymotrypsins). Studies often show Suc-Ala-Ala-Pro-Phe-pNA has a lower Km but potentially also a lower kcat for certain enzymes compared to the Gly variant .
  • vs. Suc-Gly-Gly-Phe-pNA :
  • Sequence Difference: Full sequence Ala-Gly-Pro-Phe vs. Gly-Gly-Phe; lacks the Proline in P₂ position and has Gly in P₃ instead of Ala.
  • Impact: The absence of Pro in P₂ (replaced by Gly) drastically alters the substrate's backbone conformation and flexibility. Proline imposes rigidity and a specific turn structure, which is critical for optimal binding and positioning in the active sites of many chymotrypsin-like enzymes (e.g., chymotrypsin, cathepsin G). Suc-Gly-Gly-Phe-pNA, lacking Pro, typically exhibits significantly lower catalytic efficiency (kcat/Km) for these enzymes due to poorer binding affinity (higher Km) and often slower acylation rates (lower kcat) . The change from Ala to Gly in P₃ also reduces side chain bulk, potentially weakening S₃ subsite interactions.

Key Comparative Insights:

  • The P₂ position (Gly in Suc-Ala-Gly-Pro-Phe-pNA) is a critical determinant of S₂ subsite specificity. Gly allows flexibility and access, Ala provides defined hydrophobic interaction.
  • The Proline in P₂ is essential for high-affinity binding and efficient catalysis by many chymotrypsin-like enzymes. Its absence (as in Suc-Gly-Gly-Phe-pNA) dramatically reduces substrate suitability.
  • The P₃ residue (Ala) provides moderate hydrophobic interaction compared to Gly, contributing to overall binding affinity.
  • Suc-Ala-Gly-Pro-Phe-pNA often represents a good compromise substrate, offering reasonable sensitivity for a range of chymotrypsin-like enzymes due to the small P₂ Gly and the critical P₂ Pro, making it widely used for general protease activity screens.

Properties

CAS Number

128802-77-7

Product Name

Suc-Ala-Gly-Pro-Phe-pNA

IUPAC Name

4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C29H34N6O9

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C29H34N6O9/c1-18(31-24(36)13-14-26(38)39)27(40)30-17-25(37)34-15-5-8-23(34)29(42)33-22(16-19-6-3-2-4-7-19)28(41)32-20-9-11-21(12-10-20)35(43)44/h2-4,6-7,9-12,18,22-23H,5,8,13-17H2,1H3,(H,30,40)(H,31,36)(H,32,41)(H,33,42)(H,38,39)/t18-,22-,23-/m0/s1

InChI Key

VSEGOTQZYWBMCQ-TZYHBYERSA-N

SMILES

CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O

Canonical SMILES

CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O

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